![molecular formula C12H11N3O B14892317 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is a heterocyclic compound that combines the structural features of benzimidazole and isoxazole Benzimidazole is known for its presence in various bioactive molecules, while isoxazole is a five-membered ring containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzimidazole with 3,5-dimethyl-4-nitroisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the benzimidazole or isoxazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学研究应用
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential bioactivity.
Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug discovery, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, while the isoxazole ring can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules, known for its antimicrobial and anticancer properties.
Isoxazole: A five-membered ring containing nitrogen and oxygen, used in the synthesis of various pharmaceuticals and agrochemicals.
4-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethylisoxazole: A structural isomer with similar properties but different spatial arrangement.
Uniqueness
4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is unique due to the specific positioning of the benzimidazole and isoxazole moieties, which can result in distinct biological activities and chemical reactivity. This unique structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-(3H-benzimidazol-5-yl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H11N3O/c1-7-12(8(2)16-15-7)9-3-4-10-11(5-9)14-6-13-10/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
JNUFDOAGGSSJSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


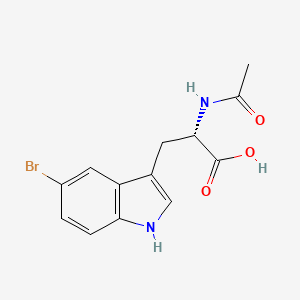
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
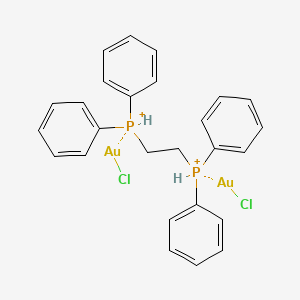
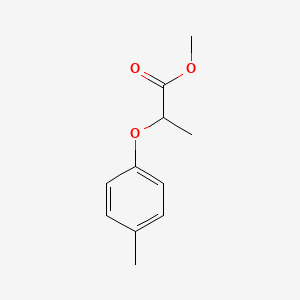
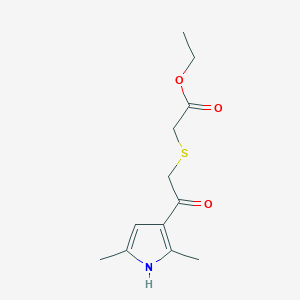
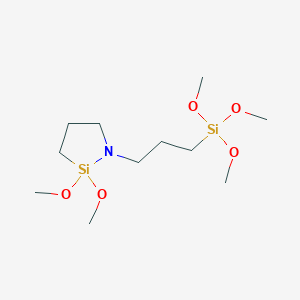
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
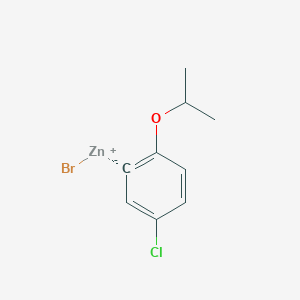
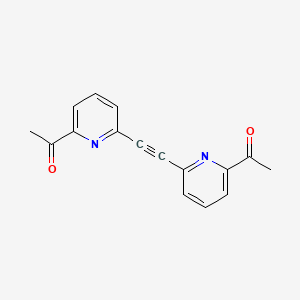
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
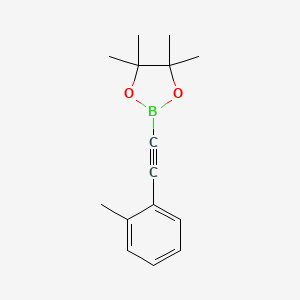
![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
